molecular formula C15H14ClN7OS2 B11038131 1-(4-Chlorophenyl)-3-(4-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine

1-(4-Chlorophenyl)-3-(4-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine

Cat. No.: B11038131
M. Wt: 407.9 g/mol
InChI Key: BCTTWEPDLLRHSJ-UHFFFAOYSA-N
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Description

    1-(4-Chlorophenyl)-3-(4-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine: is a complex organic molecule that combines aromatic, heterocyclic, and guanidine moieties.

  • Its chemical formula is C₁₃H₁₇ClN₂ , and its molecular weight is approximately 236.75 g/mol .
  • The compound’s structure features a chlorophenyl group, a thiadiazole ring, and a guanidine functional group.
  • Preparation Methods

      Industrial Production: Industrial-scale production methods are scarce, but research laboratories may synthesize it for specialized studies.

  • Chemical Reactions Analysis

      Reactivity: This compound can undergo various reactions, including , , and .

      Common Reagents and Conditions:

      Major Products: These reactions yield derivatives with modified functional groups, but specific products would require further investigation.

  • Scientific Research Applications

      Biology: It might serve as a probe for biological studies due to its unique structure.

      Medicine: Investigate its pharmacological properties, such as potential antiviral or antibacterial effects.

      Industry: Limited applications due to its rarity, but it could inspire novel drug design.

  • Mechanism of Action

      Targets: The compound likely interacts with specific receptors or enzymes.

      Pathways: Further research is needed to elucidate its precise mechanism within biological systems.

  • Comparison with Similar Compounds

      Uniqueness: Its combination of aromatic, heterocyclic, and guanidine features sets it apart.

      Similar Compounds: While rare, related compounds include , , and .

    Remember that detailed experimental data for this compound may be scarce, but its structural complexity makes it an intriguing subject for further investigation

    Properties

    Molecular Formula

    C15H14ClN7OS2

    Molecular Weight

    407.9 g/mol

    IUPAC Name

    1-(4-chlorophenyl)-2-[4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-6-oxo-1H-pyrimidin-2-yl]guanidine

    InChI

    InChI=1S/C15H14ClN7OS2/c1-8-22-23-15(26-8)25-7-11-6-12(24)20-14(19-11)21-13(17)18-10-4-2-9(16)3-5-10/h2-6H,7H2,1H3,(H4,17,18,19,20,21,24)

    InChI Key

    BCTTWEPDLLRHSJ-UHFFFAOYSA-N

    Isomeric SMILES

    CC1=NN=C(S1)SCC2=CC(=O)NC(=N2)/N=C(\N)/NC3=CC=C(C=C3)Cl

    Canonical SMILES

    CC1=NN=C(S1)SCC2=CC(=O)NC(=N2)N=C(N)NC3=CC=C(C=C3)Cl

    Origin of Product

    United States

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